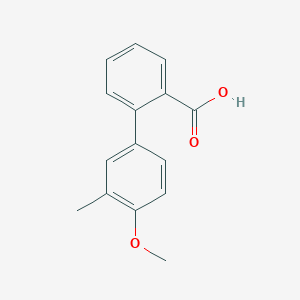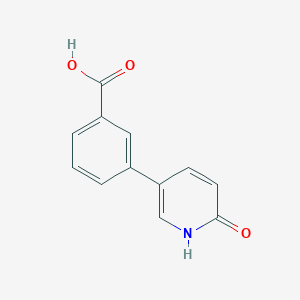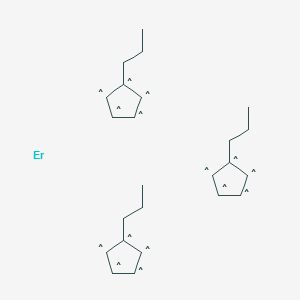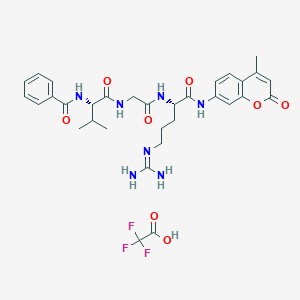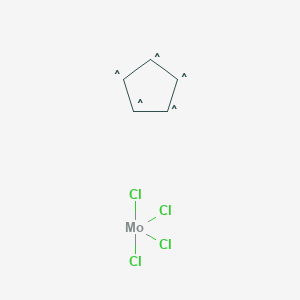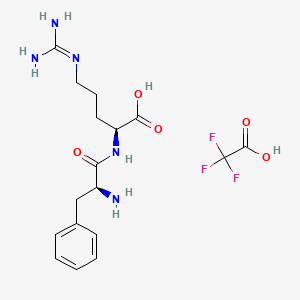
H-Phe-Arg-OH trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Phe-Arg-OH trifluoroacetate (HPAO-TFA) is a synthetic peptide used in scientific research. It is a derivative of the naturally occurring peptide hormone oxytocin, and has been used in a variety of research applications. HPAO-TFA is a peptide that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
H-Phe-Arg-OH trifluoroacetate has been used in a range of scientific research applications. It has been used to study the mechanism of action of oxytocin, as well as its biochemical and physiological effects. It has also been used to study the structure and function of proteins, and to investigate the role of oxytocin in various physiological processes.
作用机制
H-Phe-Arg-OH trifluoroacetate works by binding to oxytocin receptors, which are found throughout the body. This binding activates the receptors, causing a cascade of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve the release of various hormones and neurotransmitters, as well as the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to stimulate the release of oxytocin, which has a range of effects on the body. These effects include the stimulation of uterine contractions, the release of milk from the breasts, and the release of hormones involved in regulating appetite and mood. It has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
H-Phe-Arg-OH trifluoroacetate has a number of advantages for use in laboratory experiments. It is a relatively stable peptide, with a long shelf-life, and is easy to synthesize. It has also been found to be non-toxic, making it safe to use in experiments. However, it is not suitable for all experiments, as it is not as potent as other peptides, and is not suitable for use in vivo.
未来方向
H-Phe-Arg-OH trifluoroacetate has a number of potential future applications. These include its use in drug development, as it has been shown to have a range of biochemical and physiological effects. It could also be used in the development of new therapies for a range of conditions, such as depression, anxiety, and obesity. It could also be used to study the role of oxytocin in various physiological processes, such as pain perception and memory formation. Additionally, it could be used to study the structure and function of proteins, and to develop new diagnostic tools. Finally, it could be used to develop new methods of peptide synthesis, which could lead to the development of more efficient and cost-effective peptide synthesis methods.
合成方法
H-Phe-Arg-OH trifluoroacetate is a peptide that is synthesized by a solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, such as a resin, and the subsequent removal of the amino acid side chains with a reagent such as trifluoroacetic acid (TFA). The peptide is then cleaved from the support and isolated. This method is advantageous over other methods of peptide synthesis due to the high yield and purity of the product.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2HF3O2/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18;3-2(4,5)1(6)7/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);(H,6,7)/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYVNLZZOAYLN-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
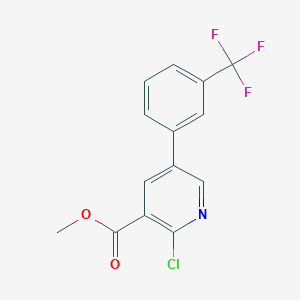
![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
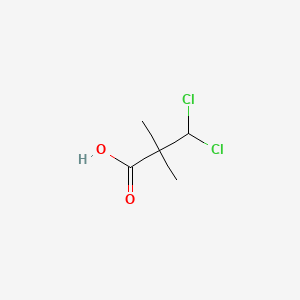
![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

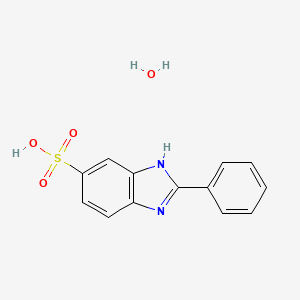
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
